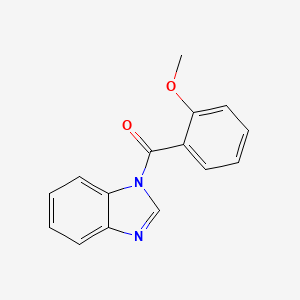
1H-benzimidazol-1-yl(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
準備方法
The synthesis of 1H-benzimidazol-1-yl(2-methoxyphenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. One common method includes the reaction of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of a catalyst such as N,N-dimethylformamide and sulfur . This reaction proceeds under mild conditions and results in the formation of the desired benzimidazole derivative.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of benzimidazole N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has shown promise in biological studies due to its ability to interact with biological macromolecules.
Medicine: Benzimidazole derivatives, including this compound, are studied for their potential therapeutic effects.
作用機序
The mechanism of action of 1H-benzimidazol-1-yl(2-methoxyphenyl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial and antiviral effects .
類似化合物との比較
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-1-yl(5-chloro-2-methoxyphenyl)methanone: This compound has a similar structure but includes a chlorine atom, which can enhance its antimicrobial activity.
1H-Benzimidazol-1-yl(2-hydroxyphenyl)methanone: The presence of a hydroxyl group in this compound can increase its solubility and bioavailability.
1H-Benzimidazol-1-yl(2-nitrophenyl)methanone: The nitro group in this derivative can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its methoxy group, which can influence its pharmacokinetic properties and enhance its interaction with biological targets .
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
benzimidazol-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-2-6-11(14)15(18)17-10-16-12-7-3-4-8-13(12)17/h2-10H,1H3 |
InChIキー |
PVBKZUWAFMGIIX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)
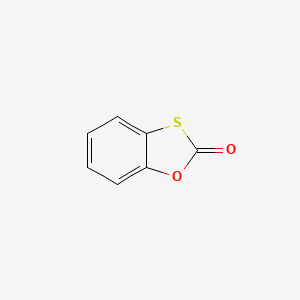
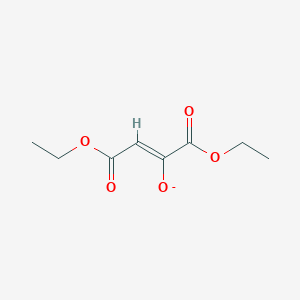
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
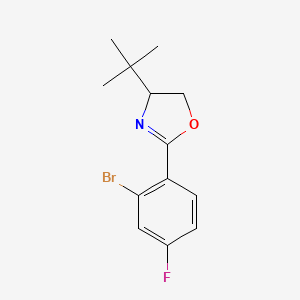
![(2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B14798049.png)
![2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14798055.png)
![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
![(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)
![[4-[3-fluoro-4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B14798092.png)
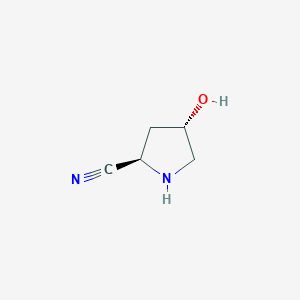
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
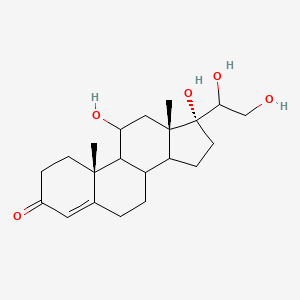
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
